molecular formula C14H20N2O B176629 N-ethyl-N-methyl-5-methoxy-tryptamine CAS No. 16977-53-0

N-ethyl-N-methyl-5-methoxy-tryptamine

Cat. No.: B176629
CAS No.: 16977-53-0
M. Wt: 232.32 g/mol
InChI Key: AVECDEWGCOLCPZ-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-dimethyltryptamine, commonly referred to as 5-methoxy MET, is a naturally occurring tryptamine derivative. It is closely related to the neurotransmitters serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various cultural and spiritual practices. It is found in a variety of plant species and is also secreted by certain toads .

Mechanism of Action

Target of Action

N-ethyl-N-methyl-5-methoxy-tryptamine, also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a tryptamine with psychedelic properties . It primarily targets the 5-hydroxytryptamine receptor 1A (5-HT1A) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychedelic effects. The activation of 5-HT1A and 5-HT2A receptors can lead to alterations in perception, mood, and consciousness.

Biochemical Pathways

The compound is biosynthesized via the deacetylation of melatonin in the pineal gland . Once it enters the body, it interacts with the serotonin receptors, affecting various biochemical pathways The activation of these pathways can lead to changes in mood, perception, and consciousness.

Pharmacokinetics

It is known that the compound is orally active, and dosages between 6–20 mg are commonly reported . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT1A and 5-HT2A receptors. Activation of these receptors can lead to a range of effects, from changes in mood and perception to profound alterations in consciousness. These effects are typically of short duration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,N-dimethyltryptamine typically involves the following steps:

Industrial Production Methods

Industrial production of 5-methoxy-N,N-dimethyltryptamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-Methoxy-N,N-dimethyltryptamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N,N-dimethyltryptamine is unique due to its high affinity for the 5-HT1A receptor, which distinguishes it from other tryptamines that primarily target the 5-HT2A receptor. This unique receptor binding profile contributes to its distinct psychoactive effects and potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVECDEWGCOLCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937676
Record name 5-MeO-MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16977-53-0
Record name N-Methyl-N-ethyl-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-MeO-MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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